N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
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Description
N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.
1. Synthesis of the Compound
The synthesis of this compound involves several steps that typically include the formation of the triazole and pyridazine rings. The general synthetic pathway includes:
- Formation of the Triazole Ring: Utilizing appropriate hydrazine derivatives and carbonyl compounds.
- Pyridazine Synthesis: Achieved through cyclization reactions involving sulfur-containing precursors.
- Acetylation: The final step often involves acetylating the amine group to yield the desired compound.
2. Biological Activity
The biological activity of this compound has been evaluated across various studies focusing on its pharmacological properties. Below are key findings:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. For instance:
- In Vitro Studies: The compound has shown moderate activity against several bacterial strains and fungi. In a comparative study, it was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Cholinesterase Inhibition: Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases. For instance, a related triazole derivative exhibited an IC50 value of 10.4 µM against AChE .
Antioxidant Properties
Antioxidant assays have shown that compounds within this class can scavenge free radicals effectively:
- DPPH Assay Results: Compounds similar to this compound demonstrated significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid .
3. Case Studies
Several case studies highlight the biological relevance of this compound:
Case Study 1: Anticancer Potential
A study evaluated the anticancer effects of related triazole compounds on various cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation effectively in breast cancer (T47D) and colon cancer (HCT116) cell lines with IC50 values ranging from 20 to 40 µM .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of triazole derivatives. The results showed that these compounds could significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
4. Comparative Data Table
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-14(27)15-7-9-16(10-8-15)22-19(28)13-25-21(29)26-18(23-25)11-12-20(24-26)30-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQLANSMVIZSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.